molecular formula C8H13BF3KO2 B13488207 Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate

Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate

Cat. No.: B13488207
M. Wt: 248.09 g/mol
InChI Key: ASVJNLAAMNKQSY-UHFFFAOYSA-N
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Description

Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide is a chemical compound that belongs to the class of organoboron reagents. These compounds are known for their stability and versatility in various chemical reactions. Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide is particularly noted for its moisture- and air-stable properties, making it a valuable reagent in synthetic chemistry .

Preparation Methods

The synthesis of potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide typically involves the reaction of cyclobutyl derivatives with boron trifluoride and potassium salts. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form different organoboron compounds.

    Substitution: The trifluoroboranuide group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: The compound is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism by which potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroboranuide group acts as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of new chemical bonds and the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Comparison with Similar Compounds

Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:

Properties

Molecular Formula

C8H13BF3KO2

Molecular Weight

248.09 g/mol

IUPAC Name

potassium;[1-(2-ethoxy-2-oxoethyl)cyclobutyl]-trifluoroboranuide

InChI

InChI=1S/C8H13BF3O2.K/c1-2-14-7(13)6-8(4-3-5-8)9(10,11)12;/h2-6H2,1H3;/q-1;+1

InChI Key

ASVJNLAAMNKQSY-UHFFFAOYSA-N

Canonical SMILES

[B-](C1(CCC1)CC(=O)OCC)(F)(F)F.[K+]

Origin of Product

United States

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